as1949490

Descripción general

Descripción

AS 1949490 es un inhibidor selectivo potente y de administración oral de la fosfatasa de inositol-5-fosfato 2 que contiene dominio de homología Src (SHIP2). Este compuesto ha mostrado un potencial significativo en la regulación del metabolismo de la glucosa y las vías de señalización de la insulina, lo que lo convierte en un candidato prometedor para la investigación de la diabetes .

Mecanismo De Acción

AS 1949490 ejerce sus efectos inhibiendo selectivamente SHIP2, que es una fosfatasa intracelular involucrada en la regulación negativa de la señalización de la insulina. Al inhibir SHIP2, AS 1949490 aumenta la fosforilación de Akt, lo que lleva a una mayor captación y metabolismo de la glucosa. Esta activación de la vía de señalización de la insulina hace que AS 1949490 sea un candidato prometedor para la investigación de la diabetes .

Análisis Bioquímico

Biochemical Properties

AS-1949490 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly SHIP2 phosphatase . The compound inhibits SHIP2 phosphatase with IC50 values of 0.34 µM for Mouse SHIP2 and 0.62 µM for Human SHIP2 . It displays approximately 30-fold affinity for SHIP2 over SHIP1 .

Cellular Effects

AS-1949490 has profound effects on various types of cells and cellular processes. It influences cell function by increasing the phosphorylation of Akt, which in turn activates intracellular insulin signaling pathways . This leads to an increase in glucose consumption and uptake .

Molecular Mechanism

The molecular mechanism of action of AS-1949490 involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It acts as a potent inhibitor of SHIP2 phosphatase, thereby increasing the phosphorylation of Akt . This activation of Akt stimulates the insulin signaling pathways, leading to enhanced glucose metabolism .

Metabolic Pathways

AS-1949490 is involved in the insulin signaling pathway, a key metabolic pathway. It interacts with the SHIP2 phosphatase enzyme, leading to increased phosphorylation of Akt . This in turn stimulates glucose metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AS 1949490 implica la reacción de 3-[(4-clorofenil)metoxi]-N-[(1S)-1-feniletil]-2-tiofeno carboxamida. Las condiciones de reacción suelen incluir el uso de disolventes como dimetilsulfóxido (DMSO) y etanol, preparándose el compuesto en diversas concentraciones para fines de investigación .

Métodos de producción industrial

Los métodos de producción industrial para AS 1949490 no están ampliamente documentados, pero el compuesto está disponible en diversas cantidades para fines de investigación, lo que indica que se puede sintetizar a gran escala si es necesario .

Análisis De Reacciones Químicas

Tipos de reacciones

AS 1949490 experimenta principalmente reacciones de fosforilación. Aumenta la fosforilación de Akt, una proteína clave en la vía de señalización de la insulina .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran AS 1949490 incluyen insulina y diversos disolventes como DMSO. Las condiciones suelen implicar tiempos de incubación que van desde 15 minutos hasta 48 horas, dependiendo de la reacción específica que se esté estudiando .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran AS 1949490 incluyen Akt fosforilado y una mayor expresión del transportador de glucosa 1 (GLUT1) en los miotubos L6 .

Aplicaciones Científicas De Investigación

AS 1949490 tiene diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como inhibidor selectivo en diversos ensayos bioquímicos para estudiar el papel de SHIP2 en los procesos celulares

Biología: Se ha investigado por sus efectos sobre el metabolismo de la glucosa y las vías de señalización de la insulina en modelos celulares y animales

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de la diabetes debido a su capacidad para regular los niveles de glucosa y mejorar la señalización de la insulina

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a trastornos metabólicos y otras afecciones relacionadas

Comparación Con Compuestos Similares

Compuestos similares

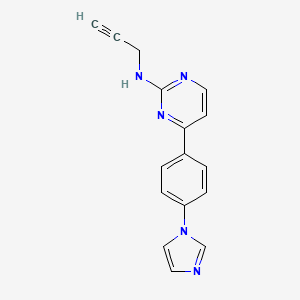

AS 1938909: Otro inhibidor de SHIP2 con propiedades similares pero estructura molecular diferente.

AS 1949500: Un compuesto con efectos inhibitorios comparables sobre SHIP2, pero con diferente potencia y selectividad.

Singularidad

AS 1949490 es único por su alta selectividad y potencia como inhibidor de SHIP2. Muestra una afinidad aproximadamente 30 veces mayor por SHIP2 que por SHIP1, lo que lo convierte en un compuesto altamente selectivo para estudiar el papel específico de SHIP2 en la señalización de la insulina y el metabolismo de la glucosa .

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2S/c1-14(16-5-3-2-4-6-16)22-20(23)19-18(11-12-25-19)24-13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZPGNRLOKVZJY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203680-76-5 | |

| Record name | 1203680-76-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

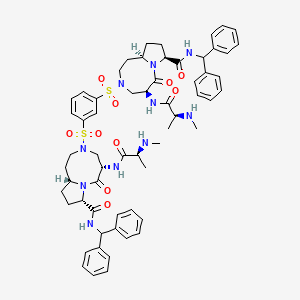

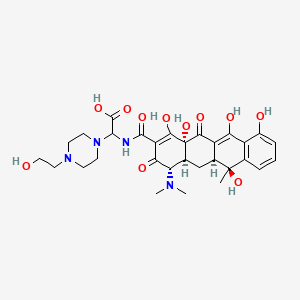

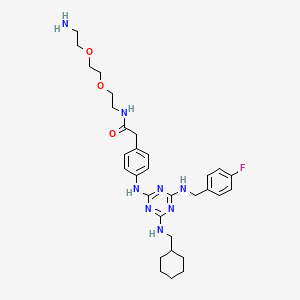

Feasible Synthetic Routes

Q1: What is the primary molecular target of AS1949490 and what are its downstream effects?

A: this compound is a selective inhibitor of the enzyme SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) [, , ]. SHIP2 plays a role in various cellular processes including growth, survival, and metabolism by dephosphorylating the signaling molecule phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. By inhibiting SHIP2, this compound can modulate downstream signaling pathways, including the PI3K/Akt pathway, impacting cellular functions like proliferation and apoptosis [, ].

Q2: How does this compound impact α-synuclein aggregation in dopaminergic neurons, a hallmark of Parkinson's disease?

A: Interestingly, a study investigating this compound's impact on α-synuclein aggregation found that inhibiting SHIP2 did not significantly affect the accumulation of this protein in dopaminergic neurons []. This suggests that while SHIP2 inhibition can modulate other cellular processes, it might not be a direct target for influencing α-synuclein aggregation in the context of Parkinson's disease [].

Q3: Has this compound demonstrated efficacy in any in vitro or in vivo models?

A: Research has shown that this compound can promote the stabilization of brain-derived neurotrophic factor (BDNF) mRNA in cultured cortical neurons []. Additionally, in a study using CD2AP-deficient podocytes (a cell type found in the kidneys), this compound was able to ameliorate the generation of reactive oxygen species, but it also exacerbated apoptosis in these cells []. These findings highlight the complex and cell-type-specific effects of this compound.

Q4: Are there any studies exploring the potential of this compound to enhance fibroblast expansion?

A: Yes, research has investigated the use of this compound for ex vivo expansion of human dermal fibroblasts []. The study found that this compound increased fibroblast expansion by promoting cell cycle progression and reducing apoptosis []. This finding suggests potential applications in areas like regenerative medicine and skin biology research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)